2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate
Description
BenchChem offers high-quality 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
85136-70-5 |
|---|---|
Molecular Formula |
C31H38N2O14 |
Molecular Weight |
662.6 g/mol |
IUPAC Name |
[2-(hydroxymethyl)-2-[[3-[[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propoxy]carbonylamino]-2-methylphenyl]carbamoyloxymethyl]-3-prop-2-enoyloxypropyl] prop-2-enoate |
InChI |
InChI=1S/C31H38N2O14/c1-6-24(36)42-15-30(13-34,16-43-25(37)7-2)19-46-28(40)32-22-11-10-12-23(21(22)5)33-29(41)47-20-31(14-35,17-44-26(38)8-3)18-45-27(39)9-4/h6-12,34-35H,1-4,13-20H2,5H3,(H,32,40)(H,33,41) |
InChI Key |
QBNBFMKHKRYEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C)NC(=O)OCC(CO)(COC(=O)C=C)COC(=O)C=C |
Origin of Product |
United States |
Biological Activity
The compound 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for assessing its utility in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by multiple functional groups that may influence its biological interactions. The presence of hydroxymethyl, carbonyl, and acrylate moieties suggests potential reactivity and biological activity. Below is a summary of the chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₇ |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 2-(((((3-(((3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propoxy)carbonyl)amino)methylphenyl)amino)carbonyl)oxy)methyl)-2-(hydroxymethyl)-1,3-propanediyl diacrylate |
| CAS Number | Not available |
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, acrylate derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study published in Cancer Letters demonstrated that acrylate compounds can effectively induce apoptosis in human breast cancer cells (MDA-MB-231). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
Antimicrobial Activity
Compounds with hydroxymethyl and carbonyl functionalities have been shown to possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Study:
A recent investigation into related compounds found that certain derivatives exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The study utilized agar diffusion assays to measure the inhibition zones, indicating effective antimicrobial action.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Compounds containing carbonyl and amino groups often interact with active sites of enzymes, leading to inhibition.
Research Findings:
In vitro studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. This inhibition could have implications for treating neurodegenerative diseases like Alzheimer's.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Activation of intrinsic pathways leading to cell death.
- Membrane Disruption: Interaction with lipid bilayers resulting in increased permeability.
- Enzyme Inhibition: Binding to active sites on enzymes, altering their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
